

# SW-034538 as a USP1 inhibitor in DNA repair

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SW-034538

Cat. No.: B12415436

Get Quote

### **Acknowledgment Regarding SW-034538**

Initial research indicates that the compound **SW-034538** is an inhibitor of Thousand-And-One Kinase 2 (TAOK2), not Ubiquitin-Specific Protease 1 (USP1). Publicly available data from chemical suppliers and research publications consistently identify **SW-034538** as a TAOK2 inhibitor with a reported IC50 of 300 nM[1][2][3]. TAOK2 is a serine/threonine-protein kinase involved in various cellular processes, including the G2/M transition DNA damage checkpoint, microtubule dynamics, and neuronal development[4][5][6][7].

Given this information, a technical guide on "SW-034538 as a USP1 inhibitor" cannot be accurately compiled. However, to address the core scientific interest in the inhibition of USP1 for DNA repair, this document will serve as an in-depth technical guide on the role of well-characterized USP1 inhibitors in DNA repair, utilizing publicly available data for prominent examples such as ML323 and KSQ-4279.

# An In-Depth Technical Guide to USP1 Inhibition in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

# Introduction to USP1 and its Role in DNA Repair

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR)[8][9][10]. It functions as a key regulator of two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS)[8][9]



[10]. USP1 carries out its function as a heterodimer with its cofactor, USP1-Associated Factor 1 (UAF1), which is essential for its catalytic activity[11][12].

The primary substrates of the USP1-UAF1 complex in the context of DNA repair are monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 (ID2) complex[8][11][13]. By removing the ubiquitin molecule from these proteins, USP1 effectively switches off the signaling cascades that they initiate[14][15].

- Fanconi Anemia (FA) Pathway: This pathway is crucial for the repair of DNA interstrand crosslinks (ICLs). Upon DNA damage, the FANCI-FANCD2 complex is monoubiquitinated, which is a critical step for the recruitment of downstream repair proteins[14][15]. USP1 deubiquitinates FANCD2, thereby reversing this activation step[14][15].
- Translesion Synthesis (TLS): TLS is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. This process is initiated by the monoubiquitination of PCNA, which recruits specialized, low-fidelity TLS polymerases[11] [12]. USP1 deubiquitinates PCNA, preventing the unscheduled recruitment of these error-prone polymerases and thus maintaining genomic stability[11][12].

Due to its role in enabling cancer cells to tolerate DNA damage, USP1 has emerged as a promising therapeutic target. Inhibition of USP1 can lead to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair, and sensitizing cancer cells to DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors[13]. This has led to the development of several small molecule inhibitors targeting USP1.

# Quantitative Data for Representative USP1 Inhibitors

The following tables summarize the quantitative data for two well-characterized USP1 inhibitors, ML323 and KSQ-4279.

### Table 1: In Vitro Potency of USP1 Inhibitors



| Compound               | Assay Type                      | Substrate     | IC50 / Ki       | Reference |
|------------------------|---------------------------------|---------------|-----------------|-----------|
| ML323                  | Ubiquitin-<br>Rhodamine         | Ub-Rho        | 76 nM (IC50)    | [16][17]  |
| Gel-based              | K63-linked<br>diubiquitin       | 174 nM (IC50) | [16]            |           |
| Gel-based              | Ub-PCNA                         | 820 nM (IC50) | [16]            | _         |
| Inhibition<br>Constant | Free Enzyme                     | 68 nM (Ki)    | [16]            |           |
| Inhibition<br>Constant | Enzyme-<br>Substrate<br>Complex | 183 nM (K'i)  | [16]            |           |
| KSQ-4279               | Ubiquitin-<br>Rhodamine         | Ub-Rho        | 2 nM (Affinity) | [18]      |

Table 2: Cellular and In Vivo Activity of USP1 Inhibitors



| Compound                                   | Cell Line /<br>Model                         | Effect                                                    | Observations               | Reference |
|--------------------------------------------|----------------------------------------------|-----------------------------------------------------------|----------------------------|-----------|
| ML323                                      | H596 (NSCLC)                                 | Increased Ub-<br>PCNA & Ub-<br>FANCD2                     | Effect observed<br>at 5 μΜ | [16]      |
| H596, U2OS                                 | Potentiation of<br>Cisplatin<br>Cytotoxicity | Sensitizes<br>cisplatin-resistant<br>cells                | [19]                       |           |
| Osteosarcoma<br>Xenograft                  | Tumor Growth Inhibition                      | 5 and 10 mg/kg<br>intraperitoneal<br>injection            | [20]                       | _         |
| KSQ-4279                                   | BRCA-deficient models                        | Single-agent<br>tumor growth<br>inhibition                | Dose-dependent effect      | [21]      |
| Ovarian & TNBC<br>PDX models               | Combination with PARP inhibitor              | Durable tumor regressions                                 | [21]                       |           |
| PARP-refractory TNBC PDX                   | Combination with AZD5305 (PARP inhibitor)    | Greater and<br>more durable<br>anti-tumor<br>activity     | [22]                       | _         |
| BRCA1/2-<br>mutated breast<br>cancer cells | Apoptosis and<br>Cell Cycle Arrest           | Induces S-phase<br>arrest and<br>accumulation of<br>yH2AX | [23]                       | _         |

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the role of USP1 in the Fanconi Anemia and Translesion Synthesis pathways and the effect of its inhibition.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. TAOK2 is an ER-localized kinase that catalyzes the dynamic tethering of ER to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAOK2 Gene: Function, Research, and Clinical Significance [learn.mapmygenome.in]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. USP1 | Insilico Medicine [insilico.com]
- 10. USP1 in regulation of DNA repair pathways PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Fanconi Anemia DNA Repair Pathway Fanconi Cancer Foundation [fanconi.org]
- 16. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination—Deficient Tumors PMC [pmc.ncbi.nlm.nih.gov]







- 19. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. ksqtx.com [ksqtx.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [SW-034538 as a USP1 inhibitor in DNA repair].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12415436#sw-034538-as-a-usp1-inhibitor-in-dna-repair]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com